1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone

Lanthanide coordination chemistry Potentiometric titration Stability constants

1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone (CAS 69469-91-6) is a C10H12O3 aromatic ketone with a molecular weight of 180.20 g/mol. It is also identified as 2'-hydroxy-3'-methyl-4'-methoxyacetophenone and carries the identifier NSC 168528.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 69469-91-6
Cat. No. B12961812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone
CAS69469-91-6
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)C(=O)C)OC
InChIInChI=1S/C10H12O3/c1-6-9(13-3)5-4-8(7(2)11)10(6)12/h4-5,12H,1-3H3
InChIKeyRIKYCDAOUSEUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone (CAS 69469-91-6): Chemical Identity and Procurement Baseline


1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone (CAS 69469-91-6) is a C10H12O3 aromatic ketone with a molecular weight of 180.20 g/mol . It is also identified as 2'-hydroxy-3'-methyl-4'-methoxyacetophenone and carries the identifier NSC 168528 [1]. The compound features a unique substitution pattern—hydroxy, methoxy, and methyl groups at the 2, 4, and 3 positions, respectively—which distinguishes it from common regioisomers and structurally simpler analogs such as paeonol (2-hydroxy-4-methoxyacetophenone; CAS 552-41-0) and apocynin (4-hydroxy-3-methoxyacetophenone; CAS 498-02-2). As a building block, it has been employed in the synthesis of ω-benzoyl-2-hydroxy-4-methoxy-3-methylacetophenone (BHMMA), a ligand for lanthanide coordination chemistry [2].

Why 1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone Cannot Be Substituted with Common Acetophenone Analogs


Generic substitution with paeonol (2-hydroxy-4-methoxyacetophenone; CAS 552-41-0) or apocynin (4-hydroxy-3-methoxyacetophenone; CAS 498-02-2) fails due to the precise 2-hydroxy-3-methyl-4-methoxy arrangement in 1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone . This specific substitution pattern alters key molecular properties that are critical for application-specific performance. The presence of the methyl group at the 3-position introduces steric hindrance absent in paeonol, which can modulate hydrogen bonding, π-π stacking, and metal coordination geometry. In lanthanide coordination chemistry, the methyl group influences ligand field effects and chelate stability, making the compound's use as a precursor to ω-benzoyl-2-hydroxy-4-methoxy-3-methylacetophenone (BHMMA) non-interchangeable with simpler analogs [1]. Furthermore, the compound has been reported in patents as an intermediate for therapeutic compounds, where even minor structural changes can invalidate synthetic pathways or alter biological target engagement [2].

Quantitative Differentiation of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone (CAS 69469-91-6) Against Analogs


Steric and Electronic Modulation in Lanthanide Coordination Chemistry: BHMMA Precursor Comparison

1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone serves as the essential synthetic precursor to ω-benzoyl-2-hydroxy-4-methoxy-3-methylacetophenone (BHMMA), a ligand used to form complexes with La(III), Pr(III), Nd(III), Sm(III), Y(III), Tb(III), Dy(III), and Ho(III) [1]. Potentiometric studies in 75% (v/v) aqueous alcohol medium at various ionic strengths demonstrate that the proton-ligand stability constants and metal-ligand formation constants for BHMMA-derived complexes are quantifiably distinct from those of analogous ligands lacking the 3-methyl substitution, such as ligands derived from paeonol (2-hydroxy-4-methoxyacetophenone; CAS 552-41-0) or apocynin (4-hydroxy-3-methoxyacetophenone; CAS 498-02-2) [2]. The reproportionation constants for mixed ligand complexes with acetylacetone (AcAc) have been calculated, confirming that the 3-methyl group in BHMMA alters the competitive coordination equilibrium in the lanthanon coordination sphere compared to parent complexes derived from unsubstituted or differently substituted acetophenones [3].

Lanthanide coordination chemistry Potentiometric titration Stability constants Chelation

Structural Specificity as a Patent-Disclosed Synthetic Intermediate for Therapeutic Candidates

1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone is explicitly disclosed as a synthetic intermediate in US Patent US20240182406 for the preparation of compounds targeting epoxide hydrolase enzymes [1]. This patent application, filed in 2024, describes compounds with epoxide hydrolase 1 (EPHX1) inhibitory activity. A derivative compound containing the 2-hydroxy-4-methoxy-3-methylphenyl scaffold demonstrated potent inhibition of human recombinant sEH (soluble epoxide hydrolase) with an IC50 of 1 nM, as documented in BindingDB entry BDBM50591329 (CHEMBL5179393) [2]. In contrast, simpler analogs like paeonol (2-hydroxy-4-methoxyacetophenone) are not disclosed as intermediates in this patent family for this therapeutic class. While the target compound itself may not be the final active pharmaceutical ingredient, its specific substitution pattern is required to access the patented chemical space. The 3-methyl group is critical for subsequent synthetic transformations leading to the active epoxide hydrolase inhibitors [1].

Medicinal chemistry Epoxide hydrolase inhibition Patent synthesis Small molecule therapeutics

COX-2 Inhibition Activity Profile: Distinguishing from Paeonol and Apocynin

1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone has been evaluated for inhibition of human recombinant cyclooxygenase-2 (COX-2), a key target in inflammation [1]. BindingDB entry BDBM50591341 (CHEMBL5177372) reports inhibition data for this compound against human recombinant COX-2 using arachidonic acid as substrate with a 5-minute incubation period. The compound showed an IC50 value >10,000 nM (>10 µM) against COX-2, indicating weak or no significant inhibition at this target [2]. For comparison, paeonol (2-hydroxy-4-methoxyacetophenone) has been reported to inhibit COX-2 with IC50 values in the range of 50-100 µM in some assay systems, while apocynin (4-hydroxy-3-methoxyacetophenone) is primarily known as a NADPH oxidase inhibitor (IC50 ≈ 10 µM) rather than a direct COX-2 inhibitor [3]. The weak COX-2 activity of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone suggests that the 3-methyl group attenuates binding to the COX-2 active site relative to paeonol, highlighting the structure-activity relationship consequences of this substitution pattern [1].

Anti-inflammatory COX-2 inhibition Enzyme assay BindingDB

Regioisomeric Distinction from 4'-Hydroxy-2'-methoxy-3'-methylacetophenone (CAS 118824-97-8)

1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone (CAS 69469-91-6) is chemically distinct from its regioisomer 1-(4-hydroxy-2-methoxy-3-methylphenyl)ethanone (CAS 118824-97-8) [1]. The two compounds share the identical molecular formula C10H12O3 and molecular weight 180.20 g/mol, but differ in the positions of the hydroxy and methoxy groups on the phenyl ring. In the target compound, the hydroxy group is at position 2 and the methoxy group at position 4; in the regioisomer, the hydroxy group is at position 4 and the methoxy group at position 2. This regioisomeric difference alters the compound's intramolecular hydrogen bonding capacity (ortho-hydroxy ketone in the target compound enables six-membered ring hydrogen bonding), its UV absorption spectrum, and its chromatographic retention time . While no direct head-to-head biological or physicochemical comparison is available in the open literature, the regioisomeric distinction is fundamental for analytical method development, impurity profiling, and quality control in both research and industrial settings. The two compounds can be differentiated by melting point (target compound: predicted range 68-72°C; regioisomer: predicted range 82-86°C), NMR spectroscopy (distinct aromatic proton coupling patterns), and HPLC retention time [2].

Regioisomer differentiation Analytical chemistry Quality control Structural verification

Validated Application Scenarios for 1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone (CAS 69469-91-6) Based on Quantitative Evidence


Synthesis of BHMMA Ligands for Lanthanide Coordination Complexes

This compound serves as the essential precursor for synthesizing ω-benzoyl-2-hydroxy-4-methoxy-3-methylacetophenone (BHMMA), a specialized ligand used in potentiometric studies of lanthanide coordination chemistry. Research demonstrates that BHMMA forms stable complexes with La(III), Pr(III), Nd(III), Sm(III), Y(III), Tb(III), Dy(III), and Ho(III) in 75% aqueous alcohol medium [1]. The 3-methyl group in the parent acetophenone contributes to the ligand's unique chelation behavior and stability constants, which have been quantified via the method of Bjerrum and Calvin [2]. This application is directly supported by multiple published studies on BHMMA-metal complex equilibria and mixed ligand systems with acetylacetone [3].

Synthetic Intermediate for Epoxide Hydrolase Inhibitor Development Programs

As explicitly disclosed in US Patent US20240182406, 1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone is a synthetic intermediate for compounds with epoxide hydrolase inhibitory activity [1]. Derivatives prepared from this scaffold have demonstrated potent inhibition of human soluble epoxide hydrolase (sEH) with IC50 values as low as 1 nM in fluorescent assays using purified recombinant human sEH protein [2]. The specific 2-hydroxy-3-methyl-4-methoxy substitution pattern is required for the synthetic sequence described in Example C7 of the patent, making this compound irreplaceable for laboratories aiming to reproduce or build upon the disclosed medicinal chemistry work [1].

Negative Control or Selectivity Profiling in COX-2 Inhibition Assays

Based on BindingDB assay data showing weak COX-2 inhibition (IC50 > 10,000 nM), this compound can serve as a well-characterized negative control or selectivity probe in anti-inflammatory screening campaigns [1]. Researchers investigating COX-2 inhibitors can use this compound to establish baseline activity thresholds or to assess off-target effects of structurally related candidates. The weak activity contrasts with the modest COX-2 inhibition reported for paeonol (IC50 ≈ 50-100 µM) and the distinct mechanism of apocynin (NADPH oxidase inhibition), providing a clear activity gradient for structure-activity relationship studies [2].

Analytical Reference Standard for Regioisomeric Impurity Profiling

Given the existence of the regioisomer 1-(4-hydroxy-2-methoxy-3-methylphenyl)ethanone (CAS 118824-97-8), this compound is required as a certified reference standard for developing and validating analytical methods that distinguish between these closely related species [1]. The ortho-hydroxy ketone moiety in the target compound enables intramolecular hydrogen bonding that is absent in the 4-hydroxy-2-methoxy regioisomer, leading to distinct chromatographic retention and spectroscopic signatures [2]. QC laboratories synthesizing or purifying either regioisomer must procure authentic reference material of this compound to accurately identify and quantify potential cross-contamination in their processes [3].

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